molecular formula C22H21ClN4O7S B13940153 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate

6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate

Cat. No.: B13940153
M. Wt: 520.9 g/mol
InChI Key: MNQVBJXSFGEHPO-WGQQHEPDSA-N
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Description

6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine moiety, and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps:

    Starting Material: The synthesis begins with inosine, a naturally occurring nucleoside.

    Thioether Formation: The 6-hydroxy group of inosine is converted to a thiol group, which is then reacted with 4-chlorophenyl halide to form the 6-S-(4-chlorophenyl) derivative.

    Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 6-S-phenyl-6-thio-inosine 2’,3’,5’-Triacetate.

    Substitution: Formation of derivatives with different functional groups at the 2’, 3’, and 5’ positions.

Scientific Research Applications

6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also inhibit enzymes involved in nucleoside metabolism, leading to disruption of cellular processes. The 4-chlorophenyl group and thioether linkage contribute to its unique biochemical properties.

Comparison with Similar Compounds

Similar Compounds

    6-S-Phenyl-6-thio-inosine 2’,3’,5’-Triacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-S-(4-Methylphenyl)-6-thio-inosine 2’,3’,5’-Triacetate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.

Uniqueness

6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain enzymes and nucleic acids. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and biochemical research.

Properties

Molecular Formula

C22H21ClN4O7S

Molecular Weight

520.9 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-chlorophenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C22H21ClN4O7S/c1-11(28)31-8-16-18(32-12(2)29)19(33-13(3)30)22(34-16)27-10-26-17-20(27)24-9-25-21(17)35-15-6-4-14(23)5-7-15/h4-7,9-10,16,18-19,22H,8H2,1-3H3/t16-,18-,19-,22-/m1/s1

InChI Key

MNQVBJXSFGEHPO-WGQQHEPDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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